molecular formula C9H7FN2O2 B1613178 4-fluoro-6-methyl-1H-indazole-3-carboxylic acid CAS No. 885522-19-0

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

Cat. No. B1613178
M. Wt: 194.16 g/mol
InChI Key: UBLRWTMPHRJUIU-UHFFFAOYSA-N
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Description

“4-fluoro-6-methyl-1H-indazole-3-carboxylic acid” is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This compound can readily be further functionalized via nucleophilic aromatic substitution reactions .


Synthesis Analysis

The synthesis of indazoles has been explored through various routes . One of the methods involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another approach involves the nitrosation of indoles in a slightly acidic environment .


Molecular Structure Analysis

The molecular structure of “4-fluoro-6-methyl-1H-indazole-3-carboxylic acid” is characterized by a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . This structure allows it to coordinate to metal centers such as Ir, Ln, and Eu to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

properties

IUPAC Name

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRWTMPHRJUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646503
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-6-methyl-1H-indazole-3-carboxylic acid

CAS RN

885522-19-0
Record name 4-Fluoro-6-methyl-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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